![molecular formula C22H19F3N4O3 B15101470 4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B15101470.png)
4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6-(trifluoromethoxy)quinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6-(trifluoromethoxy)quinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with a trifluoromethoxy group, a benzimidazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6-(trifluoromethoxy)quinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy anions.
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Coupling of the Benzimidazole and Quinoline Cores: The benzimidazole moiety is then coupled with the quinoline core through a propyl linker using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: N-oxides of the benzimidazole moiety.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving quinoline and benzimidazole derivatives.
Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6-(trifluoromethoxy)quinoline-3-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The quinoline core may interact with nucleic acids or proteins, while the benzimidazole moiety could enhance binding affinity and specificity. The trifluoromethoxy group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which are used as proton pump inhibitors and antiparasitic agents, respectively.
Uniqueness
4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6-(trifluoromethoxy)quinoline-3-carboxamide is unique due to its combination of a quinoline core, a benzimidazole moiety, and a trifluoromethoxy group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds, making it a valuable candidate for further research and development.
Biological Activity
The compound 4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6-(trifluoromethoxy)quinoline-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Hydroxyl Group : The presence of a hydroxyl group contributes to its solubility and potential interactions with biological targets.
- Trifluoromethoxy Group : This electron-withdrawing group may enhance the compound's potency by increasing lipophilicity.
- Benzimidazole Moiety : Known for various biological activities, it may play a crucial role in the compound's pharmacological effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzimidazole derivatives have shown:
- IC50 Values : Compounds with similar structures demonstrated IC50 values ranging from 0.95 µM to 49.85 µM against various cancer cell lines, indicating potent antiproliferative effects .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 | 0.95 |
Compound B | HCT116 | 49.85 |
Enzyme Inhibition
The compound's activity as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Dual Inhibitory Effect : Related compounds have shown significant inhibition with IC50 values of 10.4 µM for AChE and 7.7 µM for BChE .
Enzyme | IC50 (µM) |
---|---|
AChE | 10.4 |
BChE | 7.7 |
The proposed mechanism involves the formation of hydrogen bonds between the trifluoromethoxy group and the active sites of target enzymes, enhancing binding affinity and inhibitory effects.
Study on Antitumor Activity
In a recent study, various derivatives of quinoline were synthesized and evaluated for their cytotoxicity against different cancer cell lines. The results indicated that modifications in the structure significantly impacted their biological activity:
Properties
Molecular Formula |
C22H19F3N4O3 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H19F3N4O3/c1-29-18-6-3-2-5-17(18)28-19(29)7-4-10-26-21(31)15-12-27-16-9-8-13(32-22(23,24)25)11-14(16)20(15)30/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,26,31)(H,27,30) |
InChI Key |
PKZMUKIBELFUBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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